molecular formula C16H12Br2FN3O4 B15017351 N-({N'-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

N-({N'-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

Cat. No.: B15017351
M. Wt: 489.09 g/mol
InChI Key: IEGKALCOFUWKQT-AERZKKPOSA-N
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Description

N-({N’-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound that belongs to the class of benzoic acids and derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves the condensation of 3,5-dibromo-2,4-dihydroxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting intermediate is then reacted with 3-fluorobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-({N’-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with key proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties

Properties

Molecular Formula

C16H12Br2FN3O4

Molecular Weight

489.09 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide

InChI

InChI=1S/C16H12Br2FN3O4/c17-11-5-9(14(24)13(18)15(11)25)6-21-22-12(23)7-20-16(26)8-2-1-3-10(19)4-8/h1-6,24-25H,7H2,(H,20,26)(H,22,23)/b21-6+

InChI Key

IEGKALCOFUWKQT-AERZKKPOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br

Origin of Product

United States

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